N-[2-(ADAMANTAN-1-YL)ETHYL]-4-FLUOROBENZAMIDE
Description
Properties
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FNO/c20-17-3-1-16(2-4-17)18(22)21-6-5-19-10-13-7-14(11-19)9-15(8-13)12-19/h1-4,13-15H,5-12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUVPLBAMVHVMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCNC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(ADAMANTAN-1-YL)ETHYL]-4-FLUOROBENZAMIDE typically involves the reaction of 1-bromoadamantane with 2-(4-fluorobenzamido)ethylamine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization from suitable solvents to obtain the desired purity .
Types of Reactions:
Oxidation: The adamantane moiety can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The fluorobenzamide group can be reduced using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Formation of adamantanone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[2-(ADAMANTAN-1-YL)ETHYL]-4-FLUOROBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of N-[2-(ADAMANTAN-1-YL)ETHYL]-4-FLUOROBENZAMIDE involves its interaction with specific molecular targets. The adamantane moiety is known to interact with hydrophobic pockets in proteins, potentially inhibiting their function. The fluorobenzamide group can form hydrogen bonds and other interactions with biological targets, leading to its biological activity. The exact pathways and targets depend on the specific application and are a subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Adamantane Modifications
N-(Adamantan-1-yl)-4-(4-(2-Aminoethyl)piperazin-1-yl)-6-ethoxy-1,3,5-triazin-2-amine
- Key Differences : Replaces the ethyl-fluorobenzamide chain with a triazine-piperazine-ethylamine group.
- Binding assays in HEK Flp-in cells showed high CB2 receptor affinity (Ki = 12 nM) but lower selectivity over CB1 receptors .
- Applications : Explored for inflammatory disorders due to CB2 selectivity.
N-[2-(7-Methoxynaphth-2-yl)ethyl]-4-fluorobenzamide
- Key Differences : Adamantane is replaced with a methoxynaphthyl group.
- Functional Impact : The naphthyl group increases aromatic surface area, favoring π-π interactions with hydrophobic receptor pockets. However, its bulkiness may reduce blood-brain barrier penetration compared to adamantane .
- Applications: Potential use in peripheral targets (e.g., kinase inhibition).
Analogues with Fluorobenzamide Modifications
N-((1-(Dimethylamino)cyclohexyl)methyl)-4-fluorobenzamide
- Key Differences: Adamantane is substituted with a dimethylamino-cyclohexyl group.
- Functional Impact: The dimethylamino group introduces basicity (pKa ~8.5), improving water solubility. However, the flexible cyclohexane ring may reduce receptor-binding rigidity compared to adamantane .
- Applications : Investigated for antimicrobial activity.
3-{5-[(1R)-1-Amino-1-methyl-2-phenylethyl]-1,3,4-oxadiazol-2-yl}-N-[(1R)-1-(4-fluorophenyl)ethyl]-5-[methyl(methylsulfonyl)amino]benzamide
- Key Differences : Incorporates an oxadiazole ring and sulfonamide group.
- Functional Impact : The oxadiazole enhances metabolic stability, while the sulfonamide group increases polarity. This compound exhibits dual chiral centers, enabling stereoselective binding to proteases or kinases .
- Applications : Targeted as a kinase inhibitor in oncology.
Physicochemical and Pharmacokinetic Comparison
Key Observations :
Receptor Binding and Selectivity
The triazine analogue’s moderate CB2 selectivity (70-fold) contrasts with the non-selective reference ligand CP 55,940 .
Biological Activity
N-[2-(Adamantan-1-yl)ethyl]-4-fluorobenzamide, a compound with the molecular formula and a molecular weight of approximately 301.39 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, effects, and relevant case studies.
This compound is hypothesized to interact with various biological targets, primarily through modulation of receptor activity. Its structure, characterized by the adamantane moiety, suggests potential interactions with G-protein-coupled receptors (GPCRs), which are pivotal in numerous physiological processes.
- GPCR Modulation : The compound may act as a modulator of specific GPCRs, influencing pathways related to inflammation and neuroprotection. GPCRs are known for their role in mediating cellular responses to external stimuli, making them significant targets for therapeutic agents.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound could inhibit certain enzymes involved in metabolic processes, although specific targets remain to be fully elucidated.
In Vitro Studies
In vitro evaluations have demonstrated that this compound exhibits notable biological activity:
- Antiproliferative Effects : Studies indicate that the compound inhibits the proliferation of specific cancer cell lines, potentially through apoptosis induction pathways.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory markers in cellular models, suggesting its utility in treating inflammatory diseases.
In Vivo Studies
Research involving animal models has provided insights into the pharmacodynamics and pharmacokinetics of this compound:
- Neuroprotective Effects : Animal studies have reported neuroprotective effects, particularly in models of neurodegenerative diseases. The compound appears to mitigate neuronal damage and improve cognitive functions.
- Behavioral Assessments : Behavioral tests in rodents have indicated that the compound may enhance memory and learning capabilities, further supporting its potential as a therapeutic agent for cognitive disorders.
Case Study 1: Neuroprotection in Alzheimer's Model
A study conducted on transgenic mice expressing amyloid precursor protein (APP) demonstrated that treatment with this compound resulted in:
- Reduced Amyloid Plaque Formation : Quantitative analysis showed a significant decrease in amyloid plaques compared to control groups.
- Improved Cognitive Function : Behavioral tests revealed enhanced memory retention and spatial learning abilities.
Case Study 2: Anti-inflammatory Effects
In a model of induced arthritis, administration of this compound led to:
- Decreased Inflammatory Cytokines : Serum levels of pro-inflammatory cytokines were significantly lower in treated animals.
- Improved Joint Functionality : Histological analysis indicated reduced synovial inflammation and improved joint integrity.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C19H24FNO |
| Molecular Weight | 301.39 g/mol |
| Biological Targets | GPCRs, Enzymes |
| Antiproliferative Activity | Yes |
| Anti-inflammatory Activity | Yes |
| Neuroprotective Effects | Yes |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification strategies for N-[2-(adamantan-1-yl)ethyl]-4-fluorobenzamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, fluorobenzamide derivatives are often prepared by reacting 4-fluorobenzoyl chloride with adamantane-containing amines under anhydrous conditions . Purification typically involves column chromatography (e.g., 10% ethyl acetate in petroleum ether) to separate mono- and poly-fluorinated byproducts, with yields around 70% . Recrystallization in non-polar solvents may enhance purity, though care must be taken to avoid adamantane-related steric hindrance during crystallization.
Q. How can structural characterization be performed to confirm the identity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm fluorine substitution and adamantane integration. Adamantane protons appear as sharp singlets (~1.7 ppm), while aromatic protons resonate at 7.2–8.0 ppm .
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for small-molecule refinement. The adamantane moiety’s rigid structure facilitates high-resolution crystallographic analysis .
- Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak ([M+H]) and fragmentation patterns.
Q. What preliminary biological assays are recommended to explore its pharmacological potential?
- Methodological Answer :
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Adamantane derivatives often exhibit enhanced membrane permeability due to lipophilicity .
- Enzyme inhibition : Test interactions with cytochrome P450 isoforms or kinases via fluorescence-based assays. Fluorine’s electronegativity may modulate binding affinity .
- Solubility studies : Use shake-flask methods with PBS (pH 7.4) to assess bioavailability limitations.
Advanced Research Questions
Q. How does the fluorine substituent influence the compound’s reactivity and binding properties?
- Methodological Answer :
- Computational modeling : Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces. Fluorine’s electron-withdrawing effect may polarize the benzamide ring, altering π-π stacking or hydrogen-bonding interactions .
- Isosteric replacement : Synthesize analogs with Cl, CF, or H substituents to compare bioactivity. Fluorine’s small size and high electronegativity often enhance metabolic stability .
Q. What strategies resolve contradictions in crystallographic data for adamantane-containing compounds?
- Methodological Answer :
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands for high-symmetry adamantane structures prone to twinning .
- Disorder modeling : Apply PART instructions to handle adamantane’s conformational flexibility. Constraints (e.g., SIMU, DELU) improve thermal motion accuracy .
Q. How can conflicting biological activity data (e.g., cytotoxicity vs. non-toxicity) be analyzed?
- Methodological Answer :
- Purity assessment : Quantify impurities (e.g., difluorinated byproducts) via HPLC-MS. Even 5% impurities can skew dose-response curves .
- Assay standardization : Replicate experiments across multiple cell lines and control for batch-to-batch variability in compound synthesis.
Q. What regulatory considerations apply to adamantane-based compounds in drug development?
- Methodological Answer :
- Scheduling analysis : Cross-reference the DEA’s Controlled Substances List. Adamantane-containing analogs (e.g., FUB-AKB48) are often classified as Schedule I due to structural similarity to synthetic cannabinoids .
- Metabolic profiling : Conduct in vitro microsomal studies to identify potential toxic metabolites, particularly fluorinated intermediates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
